molecular formula C16H20N4O4S B2835497 N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide CAS No. 1021206-63-2

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide

Cat. No.: B2835497
CAS No.: 1021206-63-2
M. Wt: 364.42
InChI Key: IEHXUNHXSRIANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that hydrolyzes the key second messenger cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the suppression of pro-inflammatory mediator release and the promotion of anti-inflammatory effects. This mechanism has established PDE4 as a critical target for investigating pathways in diseases like asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. Beyond peripheral inflammation, the PDE4 enzyme family is highly expressed in the central nervous system, where it regulates synaptic plasticity, memory, and mood. Consequently, this inhibitor serves as a valuable pharmacological tool for probing cAMP-mediated signaling in models of neuroinflammation, depression , and cognitive function. Its structural design, incorporating a pyridazinone core, is characteristic of several known bioactive PDE4 inhibitors, making it a relevant compound for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers utilize this molecule to dissect the contributions of specific PDE4 subtypes to disease pathophysiology and to evaluate the therapeutic potential of PDE4 inhibition across immunological and neurological disciplines.

Properties

IUPAC Name

N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-2-4-15(21)19-13-6-8-14(9-7-13)25(23,24)18-11-12-20-16(22)5-3-10-17-20/h3,5-10,18H,2,4,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHXUNHXSRIANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multi-step organic reactions:

  • Step 1: Formation of 6-oxopyridazin-1(6H)-yl Ethylamine

    • Starting Material: 6-chloropyridazine

    • Reagents and Conditions: Reaction with ethylenediamine in ethanol, under reflux conditions, yields 6-oxopyridazin-1(6H)-yl ethylamine.

  • Step 2: Synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl Chloride

    • Starting Material: 6-oxopyridazin-1(6H)-yl ethylamine

    • Reagents and Conditions: Reaction with chlorosulfonic acid at low temperatures, followed by neutralization with sodium bicarbonate.

  • Step 3: Formation of this compound

    • Starting Material: N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl chloride

    • Reagents and Conditions: Coupling with 4-aminobutyric acid in the presence of a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at room temperature.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes would involve optimizing reaction conditions and utilizing continuous flow chemistry techniques to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution can occur at the sulfamoyl or butyramide groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Hydrogen gas with Pd/C, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, amines under basic conditions.

Major Products Formed

The major products of these reactions depend on the specific conditions used but generally include oxidized or reduced forms of the parent compound, or products with substituted functional groups.

Scientific Research Applications

N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide has broad applications:

  • Chemistry: As an intermediate in organic synthesis, this compound can be used to build more complex molecules.

  • Biology: It may serve as a probe to study enzyme functions due to its unique structural features.

  • Medicine: Potential therapeutic applications in drug design, particularly targeting diseases associated with enzymatic dysfunction.

  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide exerts its effects is largely determined by its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group may facilitate binding to active sites, while the pyridazine moiety can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Analogs with Varying Alkyl Chain Lengths (Butyramide Derivatives)

describes compounds 5a–5d , which share the sulfamoylphenyl core but differ in acyl chain length and substituents (Table 1). These analogs replace the 6-oxopyridazine group with a 2-oxotetrahydrofuran ring, highlighting the impact of alkyl chain length on properties:

Table 1: Comparison of Butyramide Analogs ()

Compound Acyl Group Yield (%) Melting Point (°C) [α]D (c, solvent) Molecular Weight (g/mol)
5a Butyramide 51.0 180–182 +4.5° (0.10, MeOH) 326.3
5b Pentanamide 45.4 174–176 +5.7° (0.08, MeOH) 340.3
5c Hexanamide 48.3 142–143 +6.4° (0.10, MeOH) 354.4
5d Heptanamide 45.4 143–144 +4.7° (0.10, MeOH) 368.4

Key Findings:

  • Yield: Moderate yields (45–51%) suggest synthetic challenges in acyl chloride coupling reactions, possibly due to steric hindrance or solubility issues .
  • Melting Points: Longer alkyl chains (e.g., hexanamide, heptanamide) reduce melting points, likely due to decreased crystallinity from increased hydrophobicity .
  • Optical Activity: All compounds exhibit positive optical rotation, consistent with their (S)-configured tetrahydrofuran ring .

Analogs with Heterocyclic Substituents

and describe compounds with isoindolin-2-yl or pyridine/thiazole substituents on the sulfamoylphenyl group (Table 2):

Table 2: Heterocyclic Analogs ()

Compound (Evidence) Substituent Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
CF2 () 3,4-Dimethylisoxazole-5-yl 83 Not reported C24H23N5O5S 493.53
CF3 () 5-Methylisoxazol-3-yl 76 Not reported C24H23N5O5S 493.53
CF4 () Thiazole-2-yl 58 Not reported C23H21N5O5S2 511.57
Compound Pyridin-2-yl 58 Not reported C24H23N5O5S 493.53

Key Findings:

  • Substituent Impact: Bulky heterocycles (e.g., isoindolin-2-yl) correlate with lower yields (58–83%) compared to simpler acyl chains in , likely due to steric effects during synthesis .
  • Molecular Weight: Higher molecular weights (~490–510 g/mol) vs. 5a–5d (~326–368 g/mol) may influence pharmacokinetics, such as absorption or metabolic stability .

Comparison of Physicochemical Properties

Solubility:

  • 5a–5d: Lower solubility in polar solvents (e.g., methanol) inferred from high melting points .
  • Heterocyclic Analogs: Bulkier substituents () may further reduce solubility due to increased hydrophobicity.

Synthetic Accessibility:

  • Acyl chloride coupling () is more efficient for small alkyl chains, whereas heterocyclic incorporation () requires specialized reagents or conditions.

Q & A

Q. What are the optimal synthetic routes for N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by sulfamoylation and butyramide coupling. Key steps include:

  • Pyridazinone formation : Cyclocondensation of diketones with hydrazines under reflux in ethanol (60–80°C) .
  • Sulfamoylation : Reaction of the pyridazinone intermediate with sulfamoyl chloride in dry DMF, using triethylamine as a base to neutralize HCl byproducts .
  • Butyramide coupling : Activation of the carboxylic acid group (e.g., via EDC/HOBt) for amide bond formation with the aniline derivative .
    Optimization : Monitor reaction progress using TLC and adjust solvent polarity (e.g., dichloromethane for solubility) and temperature (40–60°C for amidation) to maximize yield (>70%) and purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent connectivity (e.g., pyridazinone C=O at ~165 ppm in ¹³C NMR, sulfamoyl S=O at ~1050 cm⁻¹ in IR) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 463.15) and fragmentation patterns .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase at 1.0 mL/min .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. The sulfamoyl group enhances aqueous solubility (~2.5 mg/mL in PBS), while the butyramide moiety increases lipid compatibility .
  • Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC; degradation <5% under acidic (pH 3) and neutral conditions, but hydrolytic susceptibility at pH >9 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

Methodological Answer:

  • Structural modifications : Synthesize analogs with variations in the pyridazinone ring (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) and butyramide chain length .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., HDAC or COX-2) and cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental data .

Q. How should researchers resolve contradictions in reported biological activities of pyridazinone derivatives?

Methodological Answer:

  • Comparative assays : Replicate studies under standardized conditions (e.g., 10% FBS in DMEM, 48-hour exposure) to eliminate variability .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed sulfamoyl products) that may contribute to divergent results .
  • Target validation : Apply CRISPR knockouts (e.g., HDAC1 or PDE4) in cell models to confirm specificity .

Q. What experimental designs are recommended for elucidating the mechanism of action of this compound?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
  • Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate protein targets, followed by LC-MS/MS identification .
  • Kinetic studies : Measure enzyme inhibition (e.g., HDAC) at varying substrate concentrations to determine inhibition constants (Kᵢ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.